N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral and anticancer properties.
Chemical Structure
The molecular formula of the compound is C15H18N4O3S, and it features a complex structure that includes a pyrazole ring, an oxazole moiety, and a thiophene group. The presence of these heterocycles suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrazole ring via condensation reactions.
- Coupling of the pyrazole derivative with the oxazole and thiophene components.
- Final modifications to introduce the carboxamide functionality.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with pyrazole structures exhibit activity against various viruses, including:
- HIV : Certain derivatives have shown effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), maintaining efficacy against resistant strains .
- Herpes Simplex Virus (HSV) : Pyrazole derivatives have been reported to reduce plaque formation significantly in HSV-infected cells .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Pyrazole-containing compounds are known for their ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : It is suggested that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
- Oxazole and Thiophene Contributions : These groups may play critical roles in binding interactions with biological macromolecules.
Research Findings
A summary of key findings from recent studies is presented in the following table:
Case Studies
- Antiviral Efficacy : A study demonstrated that a derivative of the compound significantly inhibited viral replication in vitro, showcasing an EC50 value lower than 10 µM against HIV .
- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines indicated a reduction in viability by over 70% at concentrations of 5 µM, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-[(2-thiophen-2-ylacetyl)amino]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-8-12(2)22(21-11)6-5-18-16(24)14-10-25-17(19-14)20-15(23)9-13-4-3-7-26-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,24)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXSXEIHRMWIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.